molecular formula C15H10FN7O B2798013 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892766-26-6

1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2798013
CAS No.: 892766-26-6
M. Wt: 323.291
InChI Key: LTUBNEXFLUNMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated, multi-heterocyclic compound designed for advanced medicinal chemistry and drug discovery applications. Its structure incorporates three distinct pharmacophores: a 1,2,3-triazole, a 1,2,4-oxadiazole, and a pyridine ring, making it a privileged scaffold for developing novel biologically active molecules. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . The primary research value of this compound lies in the exploration of new antimicrobial agents, particularly against drug-resistant fungal and bacterial strains. Hybrid molecules containing 1,2,4-oxadiazole and triazole moieties have demonstrated significant antifungal efficacy, with some derivatives showing greater potency than fluconazole against Candida albicans and other pathogenic species . The molecular framework is of significant interest for investigating inhibition of fungal cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key target in antifungal therapy . Furthermore, the structural analogy to 1,2,4-triazole-quinolone hybrids, which have shown enhanced activity against resistant bacteria like MRSA, suggests potential for antibacterial research . This chemical is offered as a high-purity building block for constructing compound libraries and optimizing lead structures in therapeutic areas including infectious diseases and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN7O/c16-10-2-1-3-11(8-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-6-18-7-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUBNEXFLUNMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.

    Introduction of the triazole ring: The triazole ring can be formed via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: The fluorophenyl and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the 3-fluorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction enables functionalization at the para position relative to the fluorine atom.

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 h1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine72%
PiperidineEtOH, reflux, 6 h1-(3-piperidinophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine65%

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives, enhancing structural complexity for drug discovery applications .

Alkyne Catalyst Conditions Application
Propargyl bromideCuI, DIPEADMSO, 60°C, 8 hAntibacterial agent synthesis
PhenylacetyleneCuSO₄·5H₂O, sodium ascorbateH₂O/THF, RT, 24 hKinase inhibitor derivatives

Oxidation and Reduction

The oxadiazole ring undergoes selective reduction under hydrogenation conditions, while the triazole ring remains intact.

Reaction Type Reagent Product Notes
ReductionH₂, Pd/C (10%)1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2-diazole-5-yl]-1H-1,2,3-triazol-5-amineSelective cleavage of oxadiazole
OxidationKMnO₄, H₂SO₄Carboxylic acid derivative at oxadiazole C5 positionLimited yield (∼40%)

Hydrolysis Reactions

The oxadiazole ring hydrolyzes under acidic or basic conditions to form hydrazide intermediates, which are key precursors for further modifications .

Conditions Product Subsequent Use
6M HCl, reflux, 4 h5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carbohydrazideCoupling with acyl chlorides for new derivatives
NaOH (10%), 70°C, 3 h5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amideAntimicrobial activity testing

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups .

Coupling Partner Catalyst Product Yield
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃1-(3-fluorophenyl)-4-[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine68%

Functionalization of the Triazole Ring

The NH group at position 5 of the triazole undergoes alkylation or acylation to modulate solubility and bioactivity .

Reagent Product Biological Impact
Acetyl chloride1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-acetamideImproved blood-brain barrier penetration
Ethyl chloroformate1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-ethylcarbamateEnhanced metabolic stability

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyridine and triazole rings, forming strained bicyclic intermediates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have shown effectiveness against a variety of pathogens, including bacteria and fungi. Studies have reported that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Properties

The incorporation of triazole and oxadiazole moieties in drug design has been linked to anticancer activity. Compounds similar to 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Anti-inflammatory Effects

Oxadiazole derivatives are also investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antimicrobial Evaluation

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis BCG. The most potent compounds demonstrated strong inhibitory effects on both active and dormant states of the bacteria. Molecular docking studies indicated favorable interactions with key enzymes involved in mycolic acid biosynthesis .

Case Study 2: Anticancer Screening

Desai et al. (2018) synthesized pyridine-based oxadiazole derivatives and tested them against various cancer cell lines. The results showed significant cytotoxicity correlated with structural modifications within the oxadiazole framework. Compounds with additional substituents exhibited enhanced activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved can vary widely and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Kinase Inhibition

  • Target Compound : The pyridin-4-yl-oxadiazole motif is analogous to kinase inhibitors targeting ATP-binding pockets (e.g., EGFR, VEGFR). Fluorine’s electronegativity may enhance binding affinity .
  • Analog : The trifluoromethyl group in improves metabolic stability and hydrophobic interactions, but may reduce solubility .

Antimicrobial Activity

  • Analog : The chloro-methylphenyl group in shows moderate activity against S. aureus (MIC = 8 µg/mL), suggesting halogenated aryl groups enhance membrane disruption .
  • Target Compound : Fluorine’s small size and high electronegativity may improve penetration into bacterial biofilms compared to bulkier substituents .

Critical Analysis of Structural Modifications

Electron-Withdrawing Groups (EWGs) : Fluorine (target) and CF₃ () enhance electrophilicity and binding to electron-rich targets (e.g., kinases). However, CF₃ increases molecular weight and may complicate pharmacokinetics .

Aromatic Diversity : Pyridin-4-yl (target) offers hydrogen-bonding capability, whereas 4-methylphenyl () or 4-ethoxyphenyl () prioritize hydrophobic interactions.

Heterocyclic Linkers : The 1,2,4-oxadiazole in the target and analogs provides rigidity and metabolic resistance compared to more labile linkers (e.g., esters) .

Biological Activity

The compound 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications, particularly in oncology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and an oxadiazole moiety, which are known for their biological activities. The molecular formula is C_{19}H_{16}F_{N}_{5}O with a molecular weight of approximately 351.36 g/mol. Key properties include:

PropertyValue
Molecular Weight351.36 g/mol
LogP3.6219
Polar Surface Area64.368 Ų
Hydrogen Bond Acceptors7

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit diverse biological activities, primarily through the modulation of various biological targets involved in cancer progression. The oxadiazole derivatives have been shown to:

  • Inhibit Enzymatic Activity : They can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
  • PPAR Agonism : Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which play roles in metabolic regulation and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of This compound :

  • Cytotoxicity Studies : In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects. For instance:
    • The compound exhibited an IC50 value in the micromolar range against breast cancer (MCF7) and liver cancer (Huh7) cell lines.
    • A comparative study indicated that it was less cytotoxic than established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : The compound's mechanism involves apoptosis induction via caspase activation and modulation of cell cycle regulators .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the oxadiazole and triazole rings can significantly influence biological activity:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability.
  • Pyridine Integration : The incorporation of pyridine contributes to increased binding affinity to target proteins involved in cancer pathways .

Study 1: PPAR Agonist Activity

A recent study evaluated a series of oxadiazole derivatives for their PPAR agonist activity. The compound demonstrated promising results with an EC50 value comparable to known PPAR ligands . This suggests its potential utility in metabolic disorders alongside its anticancer properties.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor reduction compared to controls. Histopathological analysis confirmed reduced proliferation markers and increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(3-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formations. For example:

  • Step 1 : Cyclocondensation of a fluorophenyl-substituted hydrazine with a nitrile precursor to form the 1,2,3-triazole core .
  • Step 2 : Oxadiazole ring formation via coupling of a pyridinyl-substituted amidoxime with a carboxylic acid derivative under thermal or catalytic conditions (e.g., using POCl₃ or EDCI) .
  • Critical Parameters : Reaction temperature (often 80–120°C), solvent polarity (DMF or THF), and stoichiometric control of reagents to minimize side products .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are used to confirm regiochemistry of triazole and oxadiazole rings. For example, the pyridin-4-yl proton signals appear as doublets near δ 8.5–8.7 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments corresponding to triazole-oxadiazole cleavage .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine groups and fluorophenyl rings) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :

  • Solubility : Limited in aqueous media due to aromatic rings; enhanced in DMSO or DMF.
  • pKa : The pyridinyl nitrogen (pKa ~4.5) and triazole amine (pKa ~6.8) influence protonation states under biological conditions .
  • Thermal Stability : Decomposition above 250°C, confirmed by TGA/DSC .

Advanced Research Questions

Q. How do substituents (e.g., 3-fluorophenyl vs. pyridin-4-yl) modulate bioactivity in analogous compounds?

  • Methodological Answer :

  • Comparative SAR Studies :
Substituent PositionBioactivity Trend (e.g., IC₅₀ for kinase inhibition)Structural Rationale
3-FluorophenylEnhanced lipophilicity and target binding affinityFluorine’s electronegativity improves π-π stacking .
Pyridin-4-ylIncreased solubility and hydrogen-bonding capacityPyridine’s lone pair interacts with active-site residues .
  • Experimental Design : Use isosteric replacements (e.g., chlorophenyl or methylpyridinyl analogs) to isolate electronic vs. steric effects .

Q. What analytical approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control variables such as ATP concentration (for kinase assays) or cell passage number (in vitro studies) .
  • Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., binding modes in PDB entries) with biochemical results to identify confounding factors (e.g., solvent-exposed fluorophenyl groups) .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to kinases (e.g., EGFR or CDK2). Focus on conserved residues (e.g., hinge region) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess entropy-driven binding .
  • Pharmacophore Mapping : Identify critical features (e.g., triazole amine as hydrogen-bond donor) using MOE or Discovery Studio .

Data Contradictions and Resolution

Q. Why do some studies report poor correlation between in vitro and in vivo efficacy?

  • Methodological Answer :

  • ADME Challenges : The compound’s logP (~3.2) may limit blood-brain barrier penetration or increase plasma protein binding .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal rapid oxidation of the oxadiazole ring in some analogs, necessitating prodrug strategies .

Key Structural Insights

  • Crystallographic Data :

    ParameterValue (from analogs)Source
    Dihedral angle (triazole-oxadiazole)15.2°
    Hydrogen-bond length (N-H∙∙∙O)2.1 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.